4-(3-Fluoro-4-methoxyphenyl)phenol
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11FO2. It is a biphenyl derivative where one phenyl ring is substituted with a fluoro and a methoxy group, while the other phenyl ring has a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluoro-substituted phenyl ring undergoes substitution with a methoxy group in the presence of a suitable base. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluoro or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4) depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced phenols .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the fluoro group.
4-Fluorophenol: Similar but lacks the methoxy group.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluoro and methoxy groups on the biphenyl structure. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGNBCHXPPDRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635908 |
Source
|
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136617-28-1 |
Source
|
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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